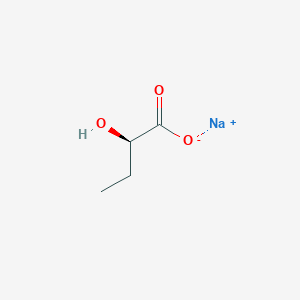
Sodium (R)-2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ®-2-hydroxybutanoate, also known as sodium ®-2-hydroxybutyrate, is a sodium salt of ®-2-hydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer is the focus of this article.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium ®-2-hydroxybutanoate can be synthesized through the neutralization of ®-2-hydroxybutanoic acid with sodium hydroxide. The reaction typically involves dissolving ®-2-hydroxybutanoic acid in water and then slowly adding a stoichiometric amount of sodium hydroxide solution while maintaining the temperature below 25°C to avoid decomposition. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods: On an industrial scale, sodium ®-2-hydroxybutanoate can be produced through fermentation processes using specific strains of bacteria that can convert substrates like glucose or glycerol into ®-2-hydroxybutanoic acid. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method is advantageous due to its sustainability and cost-effectiveness.
Types of Reactions:
Oxidation: Sodium ®-2-hydroxybutanoate can undergo oxidation to form sodium 2-oxobutanoate.
Reduction: It can be reduced to form sodium ®-2-hydroxybutanoate alcohol.
Substitution: The hydroxyl group in sodium ®-2-hydroxybutanoate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Sodium 2-oxobutanoate.
Reduction: Sodium ®-2-hydroxybutanoate alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Sodium ®-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It has potential therapeutic applications, including as a treatment for metabolic disorders and as a neuroprotective agent.
Industry: It is used in the production of biodegradable plastics and as a precursor for the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of sodium ®-2-hydroxybutanoate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid cycle, where it is converted into other metabolites that are essential for energy production. Additionally, it can act as a signaling molecule, influencing various cellular pathways and processes.
Comparación Con Compuestos Similares
Sodium (S)-2-hydroxybutanoate: The enantiomer of sodium ®-2-hydroxybutanoate, with similar chemical properties but different biological activities.
Sodium lactate: Another hydroxy acid salt with similar uses in biochemistry and industry.
Sodium 3-hydroxybutanoate: A related compound with applications in medicine and biochemistry.
Uniqueness: Sodium ®-2-hydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its role as a metabolic intermediate and potential therapeutic applications also distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C4H7NaO3 |
|---|---|
Peso molecular |
126.09 g/mol |
Nombre IUPAC |
sodium;(2R)-2-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
Clave InChI |
MOSCXNXKSOHVSQ-AENDTGMFSA-M |
SMILES isomérico |
CC[C@H](C(=O)[O-])O.[Na+] |
SMILES canónico |
CCC(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
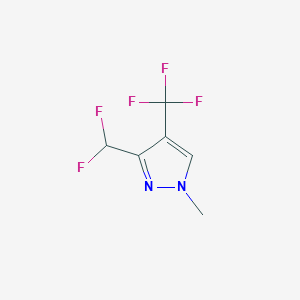
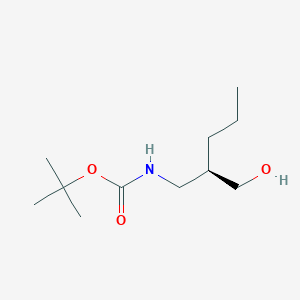
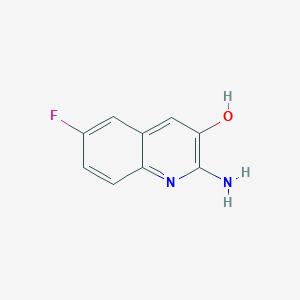


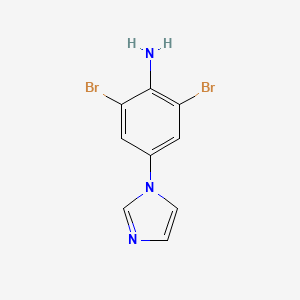
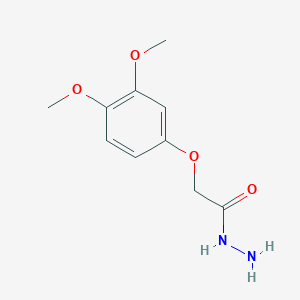
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![tert-Butyl 9-amino-1,1-difluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945722.png)
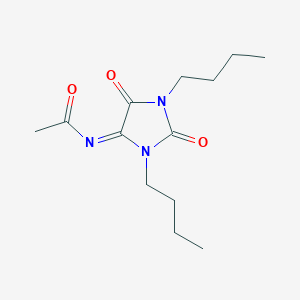
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
